molecular formula C13H12ClFN2O B2843195 N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 2411285-44-2

N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No. B2843195
CAS RN: 2411285-44-2
M. Wt: 266.7
InChI Key: HSAVEOFTXUTMEJ-UHFFFAOYSA-N
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Description

N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide, also known as CFTR(inh)-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the movement of salt and water across cell membranes, and its dysfunction is the primary cause of cystic fibrosis (CF), a genetic disease that affects multiple organs, including the lungs, pancreas, and intestines. CFTR(inh)-172 has been extensively studied for its potential therapeutic application in CF and other diseases associated with CFTR dysfunction.

Mechanism of Action

N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide(inh)-172 binds to a specific site on the N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide protein and prevents the channel from opening, thereby blocking chloride ion transport. The exact binding site and mechanism of action of N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide(inh)-172 are still under investigation, but it is known to be a reversible inhibitor that does not affect other ion channels or transporters.
Biochemical and Physiological Effects
N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide(inh)-172 has been shown to have potent inhibitory effects on N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide-mediated chloride secretion in various tissues and disease models. It has also been reported to reduce mucus secretion in the airways of CF patients and improve lung function in animal models of CF. In addition, N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide(inh)-172 has been shown to have anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokine production.

Advantages and Limitations for Lab Experiments

N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide(inh)-172 is a highly specific and potent inhibitor of N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide, making it a valuable tool for studying the physiological and pathophysiological roles of N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide in various tissues and disease models. However, its use in cell-based assays and animal models requires careful consideration of its pharmacokinetic properties, such as its solubility, stability, and bioavailability. In addition, the potential off-target effects of N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide(inh)-172 should be carefully evaluated to avoid misinterpretation of experimental results.

Future Directions

For research include the development of more potent and selective N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide inhibitors, the optimization of N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide(inh)-172 pharmacokinetic properties for clinical use, and the investigation of N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide modulation as a therapeutic strategy for other diseases, such as polycystic kidney disease and secretory diarrhea.

Synthesis Methods

N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide(inh)-172 was first synthesized by Verkman et al. in 2003. The synthesis involves a series of chemical reactions, including the condensation of 5-fluoroindole-3-acetic acid with 2-aminoethanol, followed by the addition of acryloyl chloride and purification by column chromatography. The final product is obtained as a white powder with a purity of over 95%.

Scientific Research Applications

N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide(inh)-172 has been widely used as a research tool to study the physiological and pathophysiological roles of N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide in various tissues and disease models. It has been shown to inhibit N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide-mediated chloride secretion in human airway epithelial cells, intestinal epithelial cells, and sweat gland ducts. N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide(inh)-172 has also been used to investigate the role of N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide in other diseases, such as polycystic kidney disease, secretory diarrhea, and pancreatitis.

properties

IUPAC Name

N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O/c1-2-12(18)16-4-3-8-7-17-13-10(8)5-9(15)6-11(13)14/h2,5-7,17H,1,3-4H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAVEOFTXUTMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CNC2=C1C=C(C=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide

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